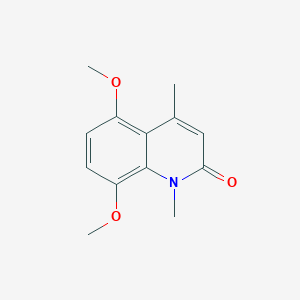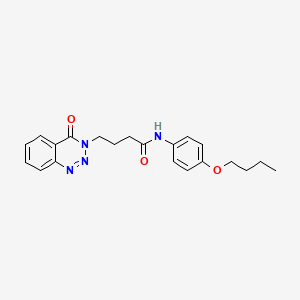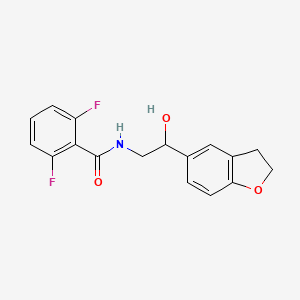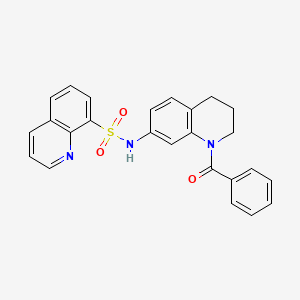
5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, which is an ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
Oxidation and Synthesis Applications
Oxidation Process : Fused 1,4-dimethoxybenzenes, including compounds like 5,8-dimethoxy-2-methylquinoline, can be effectively oxidized to benzoquinones. This process involves direct oxidation or demethylation-oxidation, showcasing the compound's utility in chemical synthesis and reactions (Kim et al., 2001).
Synthesis of Quinoline Derivatives : The synthesis and study of quinoline derivatives, including those similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, have been conducted. Such studies are crucial for understanding the molecular and crystal structures of these compounds, which have implications in various fields of chemistry and pharmacology (Lyakhov et al., 2000).
QSAR Study for Anti-Cancer Activities : Quantitative structure-activity relationship (QSAR) studies have been done on related quinoline derivatives to evaluate their chemical-biological interactions, especially concerning their anti-cancer activities. Such studies help in understanding how the structural properties of these compounds relate to their biological effectiveness (Ali & Saeed, 2016).
Biological and Pharmacological Applications
In Vitro Cytotoxicity : Research on quinoline derivatives, including those similar to this compound, has demonstrated in vitro cytotoxicity against various human cancer cell lines. This highlights their potential application in cancer research and treatment (Lee et al., 2000).
Antifungal Applications : Derivatives of hydroxyquinoline, a class to which this compound is related, have shown potential in the treatment of fungal infections. The structural modifications of these compounds can significantly impact their antifungal activity, suggesting their potential use in developing new antifungal agents (Joaquim et al., 2021).
Neuroinflammatory Disease Treatment : Some derivatives of 5,8-dimethoxy-1,4-naphthoquinone have shown promise as therapeutic agents for glia-mediated neuroinflammatory diseases. These compounds, by modulating certain cellular signaling pathways, could provide new avenues for treating such conditions (Sun et al., 2016).
Pesticidal Activity : Certain synthesized compounds related to quinolines have been tested for pesticidal activities, indicating their potential in agricultural applications (Pyrko, 2022).
Anticorrosion Potential : Derivatives of 5-amino-8-hydroxyquinoline, related to this compound, have demonstrated potential in the inhibition of corrosion of carbon steel in acidic solutions. This suggests applications in materials science and engineering (Faydy et al., 2017).
Colorectal Carcinoma Treatment : A compound similar to this compound, namely 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown efficacy in attenuating colon carcinogenesis. This highlights the potential of these compounds in cancer therapy (Mishra et al., 2018).
Propiedades
IUPAC Name |
5,8-dimethoxy-1,4-dimethylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-7-11(15)14(2)13-10(17-4)6-5-9(16-3)12(8)13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZPMFPUDKJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)


![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676287.png)

![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![N-(1-cyanocycloheptyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2676292.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2676294.png)
![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)
